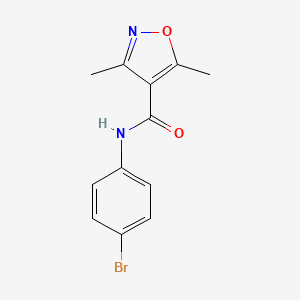

![molecular formula C17H11F3N2O3 B2610425 2-Methoxy-4-{[2-(trifluoromethyl)-4-quinazolinyl]oxy}benzenecarbaldehyde CAS No. 339018-54-1](/img/structure/B2610425.png)

2-Methoxy-4-{[2-(trifluoromethyl)-4-quinazolinyl]oxy}benzenecarbaldehyde

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

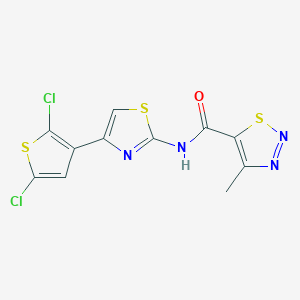

“2-Methoxy-4-{[2-(trifluoromethyl)-4-quinazolinyl]oxy}benzenecarbaldehyde” is a chemical compound with the molecular formula C17H11F3N2O3 . It is also known as 2-methoxy-4-{[2-(trifluoromethyl)quinazolin-4-yl]oxy}benzaldehyde .

Synthesis Analysis

The synthesis of such compounds often involves the introduction of trifluoromethylpyridine (TFMP) groups within other molecules . This is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine, and the second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .

Molecular Structure Analysis

The molecular structure of this compound includes a quinazolinyl group attached to a benzenecarbaldehyde group via an oxygen atom . It also contains a methoxy group and a trifluoromethyl group .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 204.146 Da . It has a density of 1.3±0.1 g/cm3, a boiling point of 246.6±40.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.5 mmHg at 25°C .

科学的研究の応用

Synthesis and Biological Activity

A study by Patel and Patel (2011) involved the synthesis of Schiff bases and 2-azetidinones derived from quinazolin-4(3H)-one, indicating the potential for antimicrobial activity. This research highlights the chemical versatility and biological relevance of compounds structurally related to 2-Methoxy-4-{[2-(trifluoromethyl)-4-quinazolinyl]oxy}benzenecarbaldehyde (Patel & Patel, 2011).

Gupta and Chaudhary (2015) conducted studies on the orientation of cyclization in thiazolo-quinazoline heterocyclic systems, providing insights into the synthetic pathways and structural analysis of related quinazoline derivatives (Gupta & Chaudhary, 2015).

Deshineni et al. (2020) described the synthesis, anticancer, and antibacterial evaluation of novel pyrazole-4-yl-methylene embedded fused thiazolo[2,3-b]quinazolinones. This research underscores the compound's potential in developing new therapeutic agents (Deshineni et al., 2020).

Catalysis and Synthetic Applications

Smith et al. (2005) demonstrated a simple and convenient procedure for lithiation and side-chain substitution of 2-alkyl-4-methoxyquinazolines, outlining a methodology that could be applicable for functionalizing compounds like 2-Methoxy-4-{[2-(trifluoromethyl)-4-quinazolinyl]oxy}benzenecarbaldehyde for various synthetic purposes (Smith, El‐Hiti, & Hegazy, 2005).

Prasath et al. (2015) explored the efficient ultrasound-assisted synthesis of quinolinyl chalcones with antibacterial properties, suggesting a potential application in the synthesis of related compounds for microbial resistance studies (Prasath, Bhavana, Sarveswari, Ng, & Tiekink, 2015).

Photocatalytic Applications

- Yu et al. (2018) utilized furan-2-carbaldehydes as C1 building blocks for the synthesis of quinazolin-4(3H)-ones via ligand-free photocatalytic C–C bond cleavage. This innovative approach could be relevant for the green synthesis of quinazoline derivatives, including those related to the compound (Yu et al., 2018).

特性

IUPAC Name |

2-methoxy-4-[2-(trifluoromethyl)quinazolin-4-yl]oxybenzaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11F3N2O3/c1-24-14-8-11(7-6-10(14)9-23)25-15-12-4-2-3-5-13(12)21-16(22-15)17(18,19)20/h2-9H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWAKQRYDUYTNGI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)OC2=NC(=NC3=CC=CC=C32)C(F)(F)F)C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11F3N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

<0.4 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49648939 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

2-Methoxy-4-{[2-(trifluoromethyl)-4-quinazolinyl]oxy}benzenecarbaldehyde | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-butyl-9-(3-chloro-4-methylphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2610342.png)

![3-cyano-N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)benzamide](/img/structure/B2610343.png)

![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)cyclohexanecarboxamide](/img/structure/B2610348.png)

![2-O-Tert-butyl 3-O-ethyl (1S,3S,4R)-6-oxo-2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate](/img/structure/B2610352.png)

![1-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-4-(9-phenyl-2,4,5,7,8,10-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-3,5-dien-3-yl)butan-1-one](/img/structure/B2610354.png)

![4-benzyl-N-(3-(dimethylamino)propyl)-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2610360.png)

![6-(3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carbonyl)-1,3-dimethyl-7-propyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione](/img/structure/B2610362.png)

![5-chloro-3-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2610363.png)

![3-(4-Fluorobenzoyl)-1-[(4-fluorophenyl)methyl]-6-methoxy-1,4-dihydroquinolin-4-one](/img/structure/B2610365.png)